

# The Catalytic Role of Copper Ions in Thiosulfate Leaching: A Comparative Analysis

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The quest for a more environmentally benign alternative to traditional cyanidation for precious metal extraction has led to significant research into thiosulfate leaching. Central to the efficacy of this process is the catalytic role of copper ions, which dramatically enhance the kinetics of gold and silver dissolution. This guide provides a comprehensive comparison of coppercatalyzed thiosulfate leaching with other methods, supported by experimental data, detailed protocols, and mechanistic diagrams.

### **The Mechanism of Copper Catalysis**

In ammoniacal thiosulfate solutions, copper(II) ions form a stable cupric ammine complex,  $Cu(NH_3)_4^{2+}$ , which acts as the primary oxidant for gold[1][2]. This complex facilitates the oxidation of metallic gold (Au) to aurous ions (Au+), which then form a stable complex with thiosulfate ions ( $S_2O_3^{2-}$ ), primarily as  $Au(S_2O_3)_2^{3-}$ [3]. The cuprous ions (Cu+) formed during this process are subsequently re-oxidized to cupric ions by dissolved oxygen, completing the catalytic cycle. The presence of ammonia is crucial as it stabilizes the cupric ions, preventing their reduction by thiosulfate and subsequent precipitation as copper sulfides[1].

The key reactions can be summarized as follows:

- Gold Oxidation: Au + Cu(NH<sub>3</sub>) $_4^{2+}$  + 2S<sub>2</sub>O $_3^{2-}$   $\rightarrow$  Au(S<sub>2</sub>O<sub>3</sub>) $_2^{3-}$  + Cu(NH<sub>3</sub>) $_2^+$  + 2NH<sub>3</sub>
- Catalyst Regeneration:  $Cu(NH_3)_2^+ + 2NH_3 + \frac{1}{4}O_2 + \frac{1}{2}H_2O \rightarrow Cu(NH_3)_4^{2+} + OH^-$

# **Comparative Performance of Leaching Systems**



Experimental studies have demonstrated that the performance of copper-catalyzed thiosulfate leaching is comparable to, and in some cases exceeds, that of traditional cyanidation, particularly for copper-rich or carbonaceous ores[4]. A notable advantage of the thiosulfate system is its reduced toxicity and faster leaching kinetics under optimal conditions.

However, a significant challenge in copper-catalyzed thiosulfate leaching is the high consumption of thiosulfate, which can be an economic impediment to its commercial application. Researchers are exploring various strategies to mitigate this issue, including the use of alternative stabilizing agents like glycine and tartrate, and investigating other catalytic systems based on nickel or cobalt.

## **Quantitative Data Comparison**

The following tables summarize key quantitative data from various experimental studies, comparing the performance of different leaching systems under optimized conditions.

Table 1: Comparison of Gold Recovery under Different Leaching Systems



| Leaching<br>System                  | Ore Type                           | Gold Recovery<br>(%) | Leaching Time<br>(hours) | Reference |
|-------------------------------------|------------------------------------|----------------------|--------------------------|-----------|
| Thiosulfate-<br>Glycine-Copper      | Auriferous Ore                     | 89.3                 | 6                        |           |
| Cyanidation                         | Auriferous Ore                     | 89.8                 | 24                       |           |
| Ammoniacal<br>Thiosulfate           | Auriferous Ore                     | 58                   | 6                        | -         |
| Copper-<br>Catalyzed<br>Thiosulfate | Low-Grade<br>Oxidized Gold<br>Ore  | 83                   | 48                       | _         |
| Cyanidation                         | Low-Grade<br>Oxidized Gold<br>Ore  | 86                   | 24                       | _         |
| Copper-<br>Ammonia-<br>Thiosulfate  | High Copper<br>Gold<br>Concentrate | >90                  | 32 (multi-stage)         | <u>-</u>  |
| Copper-<br>Ammonia-<br>Thiosulfate  | Carbonaceous<br>Gold Ore           | 87                   | 2                        | -         |

Table 2: Effect of Copper Concentration on Gold Leaching



| Copper<br>Concentration (M) | Gold Dissolution<br>Rate (relative) | Observations   | Reference |
|-----------------------------|-------------------------------------|--|-----------|
| 0.00                        | Very Low                            |  |           |
| 0.02                        | Increasing                          | -  |           |
| 0.04                        | Maximum                             |  |           |
| 0.045                       | 93.7% extraction after<br>6h        | From PCBs  |           |
| > 0.04                      | Decreasing                          | Solution instability,<br>copper sulfide<br>precipitation |           |
| 0.10                        | Decreasing                          | Solution instability,<br>copper sulfide<br>precipitation | -         |

## **Experimental Protocols**

Below are detailed methodologies for key experiments cited in this guide.

- 1. Gold Leaching in Thiosulfate-Glycine-Copper System
- Ore: Auriferous ore with 10 g/t of Au.
- Leaching Solution: 0.7 M sodium thiosulfate, 1.75 M glycine, 5 mM copper sulfate.
- pH: 9.3.
- Temperature: 60 °C.
- Leaching Time: 6 hours.
- Oxidant: Potassium permanganate (0.004–0.04 M) added every 2 hours.
- Procedure: Leaching tests were conducted by varying the concentrations of thiosulfate, glycine, copper sulfate, and potassium permanganate, as well as pH and temperature, to



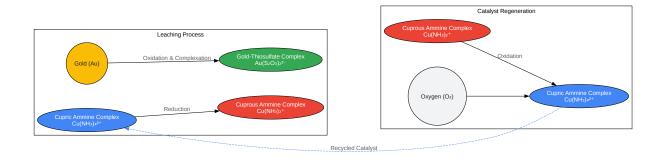
find the optimal conditions.

- 2. Copper-Catalyzed Thiosulfate Leaching of Low-Grade Gold Ore
- Ore: Low-grade oxidized gold ore.
- Leaching Solution: 0.20 M thiosulfate, 0.00625 M sulfite, 0.001 M Cu<sup>2+</sup>, 0.09 M NH₄OH.
- Leaching Time: 48 hours.
- Atmosphere: Air.
- Procedure: Fractional factorial screening tests were used to investigate the effects of thiosulfate, sulfite, copper, and ammonia concentrations, as well as atmosphere and leaching time on gold extraction and thiosulfate consumption.
- 3. Ammoniacal Thiosulfate Leaching of High Copper Gold Concentrate
- Ore: High copper gold concentrate.
- Leaching Solution (multi-stage): 0.15 M copper ion, 0.3 M thiosulfate, 1.5 M ammonia.
- Temperature: 40 °C.
- pH: 9-10.
- Liquid-Solid Ratio: 5:1.
- Stirring Speed: 400 rpm.
- Leaching Time: 32 hours.
- Procedure: A multi-stage leaching process was employed where the residue from the previous stage was used as the raw material for the next stage after washing.

#### **Visualizing the Catalytic Process**

The following diagrams illustrate the key mechanisms and workflows involved in coppercatalyzed thiosulfate leaching.

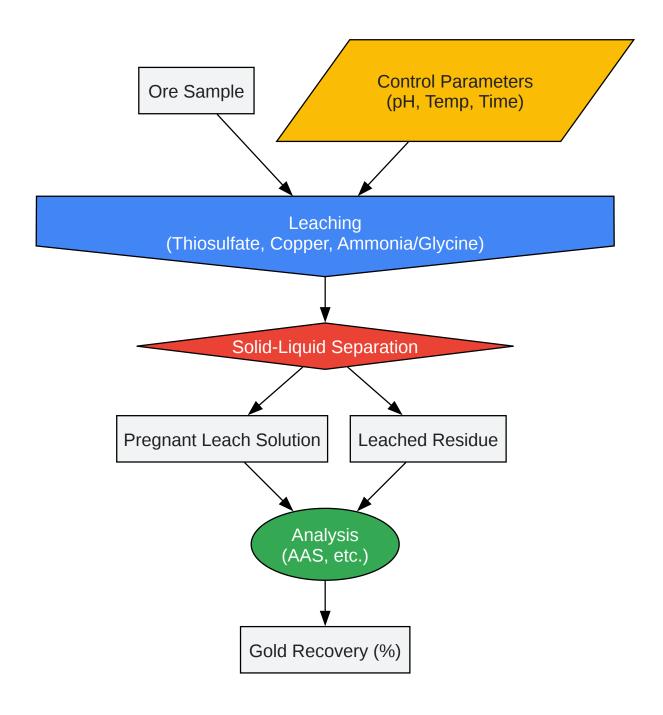




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Caption: Catalytic cycle of copper in ammoniacal thiosulfate leaching of gold.





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#### References

- 1. Thiosulfate Leaching of Gold from Copper Bearing Ores 911Metallurgist
  [911metallurgist.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of Gold from Copper—Tartrate—ThiosulfateSolutions with Ion-Exchange Resins [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
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